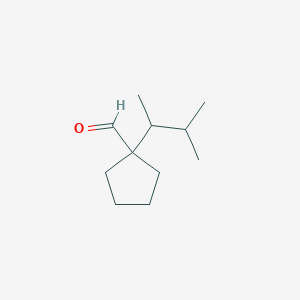

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde

Description

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H20O/c1-9(2)10(3)11(8-12)6-4-5-7-11/h8-10H,4-7H2,1-3H3 |

InChI Key |

ABZZEBNRRZBSJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C1(CCCC1)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

- Construction or functionalization of the cyclopentane ring.

- Introduction of the branched alkyl side chain via alkylation or addition reactions.

- Selective oxidation or formylation to install the aldehyde group at the 1-position.

Literature-Reported Synthetic Route Highlights

A key reference for the preparation of related cyclopentane carbaldehydes with branched alkyl substituents is found in a 2013 publication detailing the synthesis of advanced intermediates in diterpene synthesis. The methodology can be summarized as follows:

- Starting Material: Methyl ketones derived from sugar precursors (e.g., d-ribose) are used as substrates.

- Vinylmagnesium Bromide Addition: Addition of vinylmagnesium bromide to the methyl ketone yields a terminal alkene intermediate.

- Protection Steps: The newly formed tertiary alcohol is protected (e.g., with MEMCl) to stabilize intermediates.

- Vicinal Silyl Ether Deprotection and Periodate Cleavage: This step converts protected diols into aldehyde functionalities.

- Aldol Reaction: The aldehyde undergoes aldol condensation with methyl isobutyrate to build the branched alkyl chain, yielding a mixture of diastereomers.

- Ozonolysis: Cleaves alkenes to further functionalize the molecule, facilitating aldehyde installation.

- Dibromoolefin Installation: Use of reagents such as PPh3 and CBr4 to introduce dibromide functionalities, enabling further lithiation and alkylation steps.

- Lithiation/Alkylation: Low-temperature lithiation (-105 to -110 °C) of dibromide intermediates followed by addition of aldehydes leads to the formation of the desired cyclopentane carbaldehyde with branched side chains.

- Yield and Purity: Yields for key steps range from 59% to 78%, with careful temperature control critical to avoid side reactions such as Corey–Fuchs alkynylation.

Reaction Conditions and Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Vinylmagnesium bromide addition | Vinylmagnesium bromide, methyl ketone | 0 to RT | High | Forms terminal alkene intermediate |

| Protection | MEMCl, DIPEA, DCM | 0 to 50 | Quantitative | Protects tertiary alcohol |

| Periodate cleavage | NaIO4 | RT | Good | Converts diols to aldehydes |

| Aldol reaction | Methyl isobutyrate, LDA | -20 to 5 | 78 | Produces branched alcohol mixture |

| Ozonolysis | O3, reductive workup | Low temp | Good | Cleaves alkene to aldehyde |

| Dibromoolefin installation | PPh3, CBr4 | RT | Moderate | Key for subsequent lithiation |

| Lithiation/alkylation | n-BuLi, aldehyde | -110 | Moderate | Critical temperature control to avoid side reactions |

Analytical Data Supporting Preparation

- NMR Spectroscopy: ^1H NMR confirms the presence of aldehyde proton (~9-10 ppm), alkyl side chain methyl groups (0.8-1.5 ppm), and cyclopentane ring protons.

- Mass Spectrometry: Molecular ion peak consistent with C11H18O (m/z 166).

- Optical Rotation: Used to determine stereochemistry in chiral intermediates.

- Chromatography: Flash column chromatography with hexanes/ethyl acetate gradients purifies intermediates and final product.

Alternative Synthetic Approaches

While direct literature on 1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde is limited, analogous compounds such as 1-methyl-3-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde have been synthesized via:

- Cyclopentane ring functionalization followed by alkylation at the 3-position.

- Use of organometallic reagents to introduce branched alkyl groups.

- Controlled oxidation to aldehyde functionalities at the ring carbon.

These methods reinforce the importance of regioselective alkylation and mild oxidation conditions.

Summary Table of Preparation Method Characteristics

| Aspect | Description |

|---|---|

| Starting Materials | Methyl ketones, sugar-derived intermediates |

| Key Reactions | Grignard addition, protection/deprotection, aldol condensation, ozonolysis |

| Critical Conditions | Low temperature lithiation (-110 °C), controlled oxidation |

| Yields | 59-78% for key steps |

| Challenges | Avoiding side reactions (e.g., Corey–Fuchs), diastereoselectivity |

| Analytical Techniques | NMR, MS, optical rotation, chromatography |

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 1-(3-Methylbutan-2-yl)cyclopentane-1-carboxylic acid.

Reduction: 1-(3-Methylbutan-2-yl)cyclopentane-1-methanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde depends on the specific reaction or application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and spectral properties of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde with analogous cyclopentane carbaldehydes:

Key Observations:

Aromatic substituents (e.g., naphthyl in ) introduce π-conjugation, which may stabilize the aldehyde via resonance, though steric effects dominate reactivity. Fluorinated/hydroxylated groups () enhance polarity and hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

Synthetic Pathways :

- Nitrile reduction using NaH/ZnCl₂ () is a versatile method for cyclopentane carbaldehydes. The target compound could be synthesized similarly, with modifications to accommodate the branched alkyl substituent.

- Stereochemical control (e.g., in ) may require chiral catalysts or resolution techniques.

Spectral Trends: The C=O stretching frequency (IR) is sensitive to substituent electronic effects. Electron-withdrawing groups (e.g., fluorinated chains in ) may increase ν(C=O), while bulky alkyl groups (target compound) could cause minor shifts due to steric strain.

Physical Properties :

Biological Activity

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde, a compound with the molecular formula CHO, has garnered interest in various biological and medicinal research domains. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse scientific findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with an aldehyde functional group, which is crucial for its biological interactions. The structural formula is:

This structure allows the compound to participate in various chemical reactions, particularly those involving nucleophilic attack on the carbonyl carbon of the aldehyde group.

1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde's biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound is investigated for its potential therapeutic properties, particularly in drug development.

Pharmacological Applications

Research has indicated that this compound may have several pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.

- Neuroprotective Potential : Some studies indicate that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies .

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to inhibit specific enzymes involved in inflammatory processes. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The IC50 values recorded were promising, suggesting effective inhibition at relatively low concentrations .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and bioavailability of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde. A notable study involved administering varying doses to Sprague-Dawley rats, measuring plasma concentrations over time. The results indicated a favorable absorption profile with significant bioactivity observed at doses below 50 mg/kg .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Not specified |

| Anti-inflammatory | COX inhibition | IC50 ~ 50 μM |

| Neuroprotective | Protection against oxidative stress | EC50 ~ 3.09 μM |

Q & A

Q. Basic Research Focus

- ¹H NMR : The aldehyde proton (δ 9.5–10.1 ppm) is diagnostic. Branching at the 3-methylbutan-2-yl group splits methyl signals into doublets (δ 0.8–1.2 ppm). Compare with 2-methylcyclopentane-1-carbaldehyde (δ 9.8 ppm aldehyde; cyclopentane CH₃ at δ 1.3 ppm) .

- IR : Aldehyde C=O stretch (~1720 cm⁻¹) vs. ketones (~1700 cm⁻¹).

- Resolution of Ambiguities : Use 2D NMR (HSQC, HMBC) to map coupling between aldehyde and adjacent cyclopentane carbons .

What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for nucleophilic attack (e.g., Grignard reagents). Focus on steric effects from the 3-methylbutan-2-yl group, which may hinder accessibility to the aldehyde carbon .

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS. Compare with experimental yields.

- Validation : Cross-reference computed activation energies with experimental Arrhenius plots.

How can enantiomeric resolution be achieved given its stereogenic centers?

Q. Advanced Research Focus

- Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane:IPA mobile phases. Monitor resolution via polarimetry or CD spectroscopy.

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer .

- Crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and refine structures via SHELXL .

How to resolve contradictions between X-ray crystallography and spectroscopic data?

Q. Advanced Research Focus

- Case Example : If NMR suggests axial aldehyde conformation, but X-ray shows equatorial, re-examine:

What methodologies identify biological targets of this compound in enzyme inhibition studies?

Q. Advanced Research Focus

- Molecular Docking : Screen against Protein Data Bank (PDB) targets using AutoDock Vina. Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s) .

- In Vitro Assays :

- Fluorescence Quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer plots.

- Kinetic Studies : Measure IC₅₀ values for candidate enzymes (e.g., dehydrogenases) using spectrophotometric assays.

- Metabolite Profiling : Use LC-MS to track adduct formation or metabolic byproducts.

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods due to aldehyde volatility (similar to 2-methylcyclopentane-1-carbaldehyde ).

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flash point ~50–60℃ inferred from analogs ).

- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.